molecular formula C12H22OSSi B1292049 Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane CAS No. 160744-11-6

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

Cat. No.: B1292049
CAS No.: 160744-11-6
M. Wt: 242.45 g/mol
InChI Key: FYSSYSNSWONYQP-UHFFFAOYSA-N
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Description

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane is a useful research compound. Its molecular formula is C12H22OSSi and its molecular weight is 242.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving tert-butyldimethyl silanes have been extensively studied. For instance, the palladium-catalyzed tandem reactions can form 1-vinyl-1H-isochromene derivatives, showcasing the utility of tert-butyldimethyl silanes in complex organic synthesis through ketone arylation followed by intramolecular cyclization (Mutter et al., 2001). Similarly, palladium/copper dual catalysis enables the cross-coupling of aryl(trialkyl)silanes with aryl bromides, including tert-butyldimethyl silanes, illustrating their role in facilitating the sequential C-H and C-Si bond arylation of thiophenes (Komiyama et al., 2018).

Lithium-Ion Batteries

In the field of material science, novel silane compounds, including those similar to tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve most lithium salts, offering a promising avenue for enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).

Polymer Solar Cells

Tert-butyldimethyl silanes also find applications in organic bulk heterojunction solar cells. For example, a study explored the use of ter(ethylene oxide) functionalized copolymers, potentially incorporating similar silane groups, to manipulate the self-assembly nanoscale morphology and enhance the stability of the photoactive layer in polymer solar cells (Chen et al., 2014).

Regioselective Silylation of Sugars

Another fascinating application is the palladium(0)-catalyzed silane alcoholysis applied to sugars, using tert-butyldimethylsilane, which is an effective method for the regioselective silylation of methyl and phenyl glycosides. This process highlights the versatility of tert-butyldimethyl silanes in the selective modification of complex molecules, such as sugars, with potential implications for pharmaceuticals and synthetic biology (Chung et al., 2002).

Safety and Hazards

The safety information available indicates that Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYSNSWONYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626302
Record name tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160744-11-6
Record name tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyldimethylsilyl chloride (12.66 g) was added portionwise to 2-(2-thienyl)ethanol (9.0 g) and imidazole (5.7 g) in DMF (35 mL). The resulting solution was stirred for 18 h. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, dried over sodium sulphate and the solvents evaporated in vacuo. Purification was by silica gel chromatography, eluting with 99:1 to 96:4 ethyl acetate:isohexane to give the subtitled compound as a clear oil. Yield 16 g.
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(2-Thienyl)ethanol (2.6 g) was dissolved in N,N-dimethylformamide (20 ml), followed by the addition of t-butyldimethylsilyl chloride (3.667 g) and imidazole (1.634 g) and the mixture was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless oil (4.87 g, yield; 100%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.667 g
Type
reactant
Reaction Step Two
Quantity
1.634 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

Tert-butyldimethylsilyl chloride (15.5 g, 103 mmol) was added portionwise to a solution of 2-(2-thienyl)ethanol (11.0 g, 85.9 mmol) and imidazole (7.0 g, 103 mmol) in N,N-dimethylformamide (35 mL). The resultant solution was stirred at room temperature for 18 h. The reaction mixture was partitioned between ethyl acetate (30 mL) and water (30 mL) and the organic phases washed with water (3×50 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography, eluting with 1-4% ethyl acetate in iso-hexane to give the title compound as a colourless oil (20 g, 96%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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